molecular formula C11H7N3O B2811934 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile CAS No. 39883-43-7

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile

Cat. No.: B2811934
CAS No.: 39883-43-7
M. Wt: 197.197
InChI Key: ZLDBKVWPDQMGCQ-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile is a bicyclic heteroaromatic compound featuring a pyridine core fused with a second pyridine ring at the 2,3'-positions. The molecule includes a ketone group at position 6 and a nitrile substituent at position 3. Its synthesis often involves cyclocondensation reactions or cross-coupling strategies, with yields varying based on substituents and reaction conditions .

Properties

IUPAC Name

2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-8-3-4-10(14-11(8)15)9-2-1-5-13-7-9/h1-5,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDBKVWPDQMGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile typically involves the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction pathways as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine-substituted pyridines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H7N3O
  • Molecular Weight : 197.19 g/mol
  • Structure : The compound features a bipyridine core with a carbonitrile and keto group, contributing to its reactivity and biological activity.

Biological Applications

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile exhibits promising biological activities:

  • Antimicrobial Properties : Various derivatives of this compound have been tested for antibacterial and antifungal activities. Studies indicate that modifications on the bipyridine structure enhance its efficacy against specific pathogens.
  • Anticancer Activity : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways related to growth and apoptosis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts.

Case Study 2: Anticancer Screening

In vitro studies on human cancer cell lines revealed that specific derivatives of this compound exhibited cytotoxic effects. The compounds were found to induce apoptosis through the activation of caspase pathways, suggesting potential for development as anticancer agents.

Applications in Organic Synthesis

The versatility of this compound extends to its role as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex heterocyclic compounds used in pharmaceuticals.
  • Reagents in Chemical Reactions : Its reactive functional groups allow it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes.

Mechanism of Action

The mechanism by which 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Sulfur vs. Oxygen at Position 6: Replacement of the oxo group with thioxo (e.g., in compounds from and ) increases electrophilicity at the adjacent carbon, enhancing reactivity in alkylation or cyclization reactions.
  • Amino and Thiophene Substituents: The introduction of amino groups (e.g., in ) or heteroaromatic rings like thiophene () can modulate electronic properties and bioactivity. For instance, the thiophene-substituted derivative showed anti-inflammatory and antioxidant activities in preliminary assays .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce synthetic yields due to steric hindrance during coupling reactions.

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : The nitrile (-CN) stretch appears consistently near 2220–2224 cm⁻¹ across analogs (e.g., ), confirming its presence. Thioxo (C=S) and oxo (C=O) groups show distinct peaks at ~1660 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C=S) .
  • NMR Data :
    • Protons adjacent to electron-withdrawing groups (e.g., nitrile) exhibit downfield shifts. For example, aromatic protons in [2,3'-bipyridine]-5-carbonitrile resonate at δ 9.34 (d, J = 1.7 Hz) .
    • Methyl groups in 2-methyl derivatives (e.g., ) appear as singlets near δ 3.3 ppm.
  • Crystallography: Conformational flexibility is observed in salt forms. The hydrobromide monohydrate of 1,2-dimethyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile adopts a planar configuration, whereas the free base exhibits slight puckering .

Biological Activity

6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbonitrile is a compound belonging to the class of pyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₆N₄O
  • IUPAC Name : this compound

The synthesis of this compound generally involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic approaches have been documented, including cyclization and functionalization reactions that introduce the carbonitrile and carbonyl groups necessary for its biological activity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 8 to 16 µg/mL, indicating moderate to high potency .

Anticancer Properties

Several studies have reported the anticancer potential of pyridine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The antiproliferative activity correlates with the presence of electron-withdrawing groups that enhance their interaction with cellular targets .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Notably, it has shown activity against phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cell growth signaling pathways. The inhibition constants (IC50) for these enzymes are reported in the low micromolar range, suggesting a strong potential for therapeutic applications in oncology .

Study 1: Antimicrobial Efficacy

A study conducted on a series of carbonitrile derivatives demonstrated that modifications on the bipyridine core significantly affected antimicrobial potency. The best-performing derivative exhibited an MIC of 8 µg/mL against Bacillus subtilis, highlighting the importance of structural optimization in enhancing biological activity .

Study 2: Anticancer Activity

In a comparative study involving various pyridine derivatives, this compound showed notable cytotoxicity against human cancer cell lines. The study revealed that compounds with specific substituents on the pyridine ring led to increased apoptosis in cancer cells compared to controls .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntimicrobialStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = ~10 µM
HCT116 (colon cancer)IC50 = ~12 µM
Enzyme InhibitionPI3KIC50 = ~5 µM
mTORIC50 = ~7 µM

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